molecular formula C11H12ClN3O B2963886 2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol CAS No. 956230-20-9

2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B2963886
CAS No.: 956230-20-9
M. Wt: 237.69
InChI Key: LLLFIKCYZCLASI-UHFFFAOYSA-N
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Description

2-[5-Amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol is a pyrazole-derived compound characterized by a 3-chlorophenyl substituent at the 3-position of the pyrazole ring and an ethanol moiety at the 1-position.

Properties

IUPAC Name

2-[5-amino-3-(3-chlorophenyl)pyrazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c12-9-3-1-2-8(6-9)10-7-11(13)15(14-10)4-5-16/h1-3,6-7,16H,4-5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLFIKCYZCLASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN(C(=C2)N)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The resulting pyrazole is then reacted with ethylene oxide to introduce the ethan-1-ol group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . Additionally, the compound’s ability to interact with microbial cell membranes may contribute to its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole derivatives with variations in substituents on the phenyl ring or pyrazole core exhibit distinct structural and functional differences. Below is a detailed comparison with key analogs:

Substituent Variations on the Phenyl Ring

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Data
Target Compound 3-Cl (phenyl) C₁₁H₁₁ClN₃O 236.68 Discontinued; limited availability .
2-[5-Amino-3-(3-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol 3-OCH₃ (phenyl) C₁₂H₁₅N₃O₂ 233.12 Predicted collision cross-section (CCS): 152.6 Ų (M+H⁺); increased hydrophilicity due to methoxy group .
2-[5-Amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol 2-CH₃ (phenyl) C₁₂H₁₅N₃O 217.27 Lower molecular weight; steric hindrance from ortho-methyl group may reduce binding affinity .
2-[5-Amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol 4-I (phenyl) C₁₁H₁₁IN₃O 328.13 Discontinued; iodine’s larger atomic radius may enhance halogen bonding but reduce solubility .
2-[5-Amino-3-(4-propylphenyl)-1H-pyrazol-1-yl]ethan-1-ol 4-C₃H₇ (phenyl) C₁₄H₁₉N₃O 245.32 Increased hydrophobicity due to propyl chain; potential for enhanced membrane permeability .

Heterocyclic Ring Replacements

Compound Name Core Modification Molecular Formula Molecular Weight Key Properties/Data
2-[5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol Thiophene (replaces phenyl) C₉H₁₁N₃OS 209.27 Thiophene’s electron-rich sulfur atom may alter π-π stacking interactions; lower molecular weight .

Physicochemical and Functional Insights

  • Electron-Withdrawing vs. Electron-Donating Groups: The 3-chloro substituent (electron-withdrawing) in the target compound may enhance stability and polar interactions compared to electron-donating groups like methoxy (-OCH₃) .
  • Hydrophobicity Trends :
    • Propylphenyl and iodophenyl analogs exhibit higher hydrophobicity, which could influence bioavailability and metabolic stability .

Research Implications

  • Chlorine vs. Methoxy : Chlorine’s electronegativity may favor interactions with hydrophobic pockets in target proteins, whereas methoxy groups could enhance solubility.
  • Thiophene Substitution : The thiophene-containing analog’s heteroaromaticity may confer distinct binding modes in enzyme inhibition studies .

Biological Activity

The compound 2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H12ClN3O
  • Molecular Weight : 237.69 g/mol
  • CAS Number : [Not specified in the sources]

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of various pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting inflammatory pathways, particularly through the inhibition of cyclooxygenase (COX) enzymes.

Case Study: COX Inhibition

In a comparative study of pyrazole derivatives, it was found that compounds similar to this compound exhibited significant COX-2 inhibition with IC50 values ranging from 60 to 70 μg/mL, comparable to standard anti-inflammatory drugs like diclofenac sodium (IC50 = 54.65 μg/mL) .

Anticancer Activity

The anticancer potential of this compound has also been investigated, with studies indicating its ability to inhibit cell proliferation in various cancer cell lines.

The compound has been shown to induce cell cycle arrest at the G2/M phase and inhibit tubulin polymerization, which is critical for cancer cell division. Docking studies suggest that it binds effectively to the colchicine site on tubulin, which is a known target for anticancer agents .

Summary of Biological Activities

Biological ActivityMechanismIC50 (μM)Reference
COX-2 InhibitionEnzyme inhibition60 - 70
Anticancer (HepG2)Cell cycle arrest0.08 - 12.07
Anticancer (HeLa)Tubulin polymerization inhibitionNot specified

Recent Developments

A review published in 2022 summarized several studies on pyrazole derivatives, noting that many exhibit low toxicity and good oral bioavailability. The findings suggest that these compounds could serve as effective therapeutic agents for treating inflammatory diseases and cancers .

Toxicity Studies

Toxicity assessments have indicated that many pyrazole derivatives, including those related to this compound, have high LD50 values (greater than 2000 mg/kg), suggesting a favorable safety profile for further development in clinical settings .

Q & A

Q. How can synthetic routes for 2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol be optimized to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions by varying solvents (e.g., ethanol, as used in Claisen-Schmidt condensations for pyrazole derivatives ), catalysts (e.g., triethylamine for cyclization steps ), and purification techniques (e.g., recrystallization or column chromatography). Monitor reaction progress via TLC and adjust stoichiometry of intermediates like 3-(3-chlorophenyl)-1H-pyrazole precursors. For analogs, Mannich reactions with diazacrown ethers under alkaline conditions (e.g., NaOH) have achieved 98% yields, suggesting similar approaches for functionalizing the ethanol moiety .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction (SHELX software ) to resolve 3D structure and hydrogen-bonding patterns, as demonstrated for pyrazoline derivatives . Complement with 1H^1H/13C^{13}C-NMR to confirm proton environments and substituent positions. For purity assessment, employ HPLC (≥98% purity standards ) and mass spectrometry to verify molecular weight.

Q. How should preliminary biological activity screening be designed for this compound?

  • Methodological Answer : Follow protocols for pyrazole analogs: test antibacterial activity against Gram-positive/-negative strains (e.g., Staphylococcus aureus, E. coli) via disk diffusion assays , and evaluate antioxidant potential using DPPH radical scavenging. For cytotoxicity, use MTT assays on cancer cell lines, noting substituent effects on activity (e.g., chloro-phenyl groups enhancing membrane permeability ).

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for derivatives of this compound?

  • Methodological Answer : Address discrepancies (e.g., bond-length variations) by refining data with SHELXL , ensuring high-resolution (<1.0 Å) datasets. Compare with analogous structures (e.g., 1-(4-chlorophenyl)-5-(4-methoxyphenyl)pyrazolines ) to identify common packing motifs. For twinned crystals, use SHELXE to deconvolute overlapping reflections .

Q. What strategies are effective in structure-activity relationship (SAR) studies for pyrazole-based compounds?

  • Methodological Answer : Systematically modify substituents (e.g., replace 3-chlorophenyl with trifluoromethyl or methoxy groups ) and assess impacts on COX-2 inhibition or antibacterial activity. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for target enzymes. Validate hypotheses via synthesis and in vitro testing, as seen in celecoxib development .

Q. How can conflicting results in biological assays be addressed?

  • Methodological Answer : Re-evaluate compound purity (HPLC ) and stability under assay conditions (e.g., pH, temperature). Test analogs (e.g., ethanol-to-ester derivatives) to isolate pharmacophoric groups. Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability ). For solubility issues, employ co-solvents (DMSO/water mixtures) or formulate as nanoparticles.

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, as recommended for chlorophenyl-pyrazole derivatives . Work in a fume hood due to potential inhalation hazards. Store waste in sealed containers and dispose via certified hazardous waste services. Monitor air quality for volatile byproducts during synthesis .

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